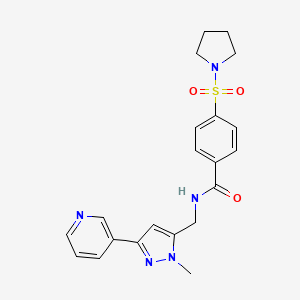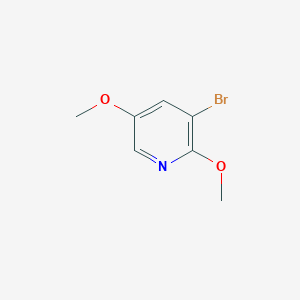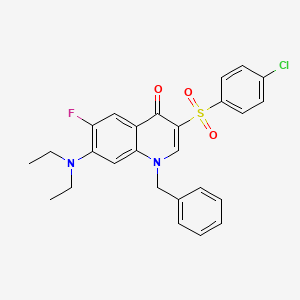![molecular formula C16H18N8O B2653488 N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide CAS No. 2201581-38-4](/img/structure/B2653488.png)
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N8O and its molecular weight is 338.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds Synthesis
Heterocyclic compounds, including triazolopyridazines and related structures, serve as precursors for various chemical reactions to synthesize novel compounds with potential biological activities. For instance, the oxidative cyclization of α-(N)-azine-carboxaldehydes leads to the preparation of new triazolopyridazine derivatives. These compounds exhibit unique properties due to their complex heterocyclic systems, making them valuable for further chemical transformations and potential applications in drug discovery and development (Maury et al., 2010).
Antimicrobial and Antitumor Activities
Several studies have synthesized and evaluated the biological activities of compounds containing triazolopyridazine and other similar heterocyclic moieties. These compounds have been shown to exhibit significant antimicrobial and antitumor activities. For example, enaminones used as building blocks led to the synthesis of substituted pyrazoles and pyridine derivatives showing inhibitory effects against certain cancer cell lines and microbial strains, indicating their potential as therapeutic agents (Riyadh, 2011).
Insecticidal Agents
Novel biologically active heterocyclic compounds, including pyrazole, thiazole, and triazolopyrimidine derivatives, have been synthesized and tested for their insecticidal properties. These compounds demonstrated potent toxic effects against specific pests, highlighting their potential application in agricultural pest management (Soliman et al., 2020).
Antioxidant Agents
The synthesis of fused heterocyclic triazines from N-acyl imidates and heterocyclic amines has resulted in compounds with high antioxidant activity. These synthesized compounds, characterized by their structural complexity, exhibited activity surpassing that of widely used reference antioxidants, suggesting their potential use in combating oxidative stress-related diseases (Bekircan et al., 2005).
Synthesis of Imidazo and Triazolopyridines
Efficient synthetic methods have been developed for imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, showcasing the versatility of heterocyclic compounds in medicinal chemistry and drug development. These methods offer advantages such as mild conditions and high yields, making them attractive for the synthesis of potentially bioactive molecules (Ramesha et al., 2016).
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-22(16(25)12-6-7-17-18-12)11-8-23(9-11)14-5-4-13-19-20-15(10-2-3-10)24(13)21-14/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCMXJQPNCBXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)


![methyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2653415.png)
![2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2653417.png)


![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2653421.png)


![5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2653424.png)


